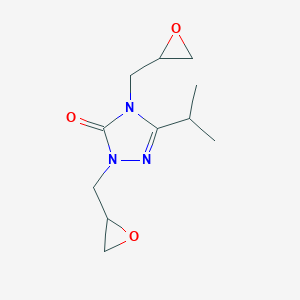

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activities

The compound is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have been evaluated for their antioxidant and anticancer activities . These derivatives have shown good radical scavenging activity, and some of them are more active than ascorbic acid . Several derivatives have also proved to be cytotoxic in the RKO cell line .

Nanocatalyst Preparation

The compound is used in the preparation of a magnetically separable nanocatalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .

Dipeptidylpeptidase 4 Inhibitors

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, is synthesized from the compound . These inhibitors are used as antidiabetic agents .

Supramolecular Structures

The compound is used in the synthesis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which assist in understanding how small structural changes affect the supramolecular environment .

Biological Properties

The compound is part of the pyrazole scaffold, which has a wide variety of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Drug Development

The compound is part of the pyrazole scaffold, which is a common structural unit in marketed drugs and targets in the drug discovery process . Several drugs currently on the market have the pyrazole ring as the key structural motif .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

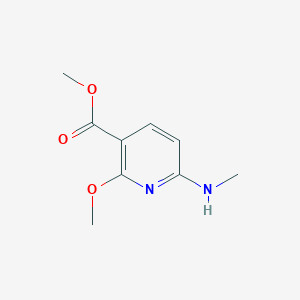

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEVTGNGZRHBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443687 |

Source

|

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde | |

CAS RN |

179056-80-5 |

Source

|

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)

![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)